Crucial Role of Carboxamide Substituent for Antiviral Activity in HIV-1 Protease Inhibitors
In a study evaluating phenylboronic acid-containing HIV-1 protease inhibitors, it was observed that inhibitors bearing a carboxylic acid group at the P2' ligand position (a key position analogous to the boronic acid attachment point) exhibited poor antiviral activity. In contrast, inhibitors with a carboxamide-derived group at the same position demonstrated significantly improved antiviral IC50 values [1]. While this study did not test the exact compound, it provides strong class-level inference that the carboxamide moiety, which defines 4-(N-Isopropylaminocarbonyl)phenylboronic acid, is essential for maintaining or achieving potent cellular antiviral effects compared to a simple carboxylic acid alternative.
| Evidence Dimension | Antiviral Activity (EC50) in MT-2 Cell Assay |
|---|---|
| Target Compound Data | Not directly tested in this study; inferred as 'carboxamide-derived inhibitor' |
| Comparator Or Baseline | Carboxylic acid-containing HIV-1 protease inhibitor |
| Quantified Difference | The study states that carboxylic acid inhibitors showed 'very poor antiviral activity relative to carboxamide-derived inhibitors which showed good antiviral IC50 value' [1]. |
| Conditions | MT-2 cell lines infected with HIV-1; inhibitor at P2' position. |
Why This Matters
This evidence indicates that selecting a boronic acid with a carboxamide group over a carboxylic acid is likely critical for achieving cellular antiviral activity, directly impacting the procurement choice for medicinal chemistry programs targeting viral proteases.
- [1] Ghosh, A. K., Xia, Z., Kovela, S., Robinson, W. L., Johnson, M., Kneller, D. W., ... & Mitsuya, H. (2019). Potent HIV‐1 Protease Inhibitors Containing Carboxylic and Boronic Acids: Effect on Enzyme Inhibition and Antiviral Activity and Protein‐Ligand X‐ray Structural Studies. ChemMedChem, 14(21), 1863-1872. View Source
